Lipophilicity Shift: XLogP3 Comparison of N-Benzyl vs. Unsubstituted 3-Azabicyclo[3.1.0]hexan-2-one
The N-benzyl substitution on 3-benzyl-3-azabicyclo[3.1.0]hexan-2-one elevates computed lipophilicity by approximately 1.1–1.3 logP units relative to the unsubstituted parent 3-azabicyclo[3.1.0]hexan-2-one. This differentiation is critical for medicinal chemistry campaigns where modulation of logP is required to optimize membrane permeability, CNS penetration, or metabolic stability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 3-Azabicyclo[3.1.0]hexan-2-one (unsubstituted, CAS 159911-00-9): LogP = 0.028 (ChemSrc); ACD/LogP = 0.22 (ChemSpider for 3-azabicyclo[3.1.0]hexane) |
| Quantified Difference | Δ logP ≈ +1.1 to +1.3 (target more lipophilic) |
| Conditions | Computed values using XLogP3 (PubChem) and ACD/LogP (ChemSpider); no single experimental logP measurement available for both compounds under identical conditions. |
Why This Matters
For procurement decisions in drug discovery, the logP shift directly impacts compound handling (solubility in aqueous vs. organic media), chromatographic purification conditions, and predicted ADME profiles, making the benzyl derivative suitable for projects requiring enhanced lipophilicity without altering the core bicyclic scaffold.
- [1] PubChem: 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one (CID 68080916). XLogP3-AA: 1.3. View Source
- [2] ChemSrc: 3-Azabicyclo[3.1.0]hexan-2-one (CAS 159911-00-9). LogP: 0.02820. View Source
